1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene

Nucleophilic Aromatic Substitution Regioselectivity Intermediate Synthesis

1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene is a polyhalogenated nitroaromatic compound (C₈H₃ClF₅NO₃, MW 291.56 g/mol) supplied at ≥95% purity as a yellow crystalline solid. Structurally, it bears three strong electron‑withdrawing groups—nitro (–NO₂), trifluoromethyl (–CF₃), and chlorodifluoromethoxy (–OCF₂Cl)—in a 1,2,3-arrangement on the benzene ring.

Molecular Formula C8H3ClF5NO3
Molecular Weight 291.56 g/mol
CAS No. 1417567-81-7
Cat. No. B1403872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene
CAS1417567-81-7
Molecular FormulaC8H3ClF5NO3
Molecular Weight291.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC(F)(F)Cl)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C8H3ClF5NO3/c9-8(13,14)18-5-3-1-2-4(7(10,11)12)6(5)15(16)17/h1-3H
InChIKeyPBMBMQUHOVDEQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene (CAS 1417567-81-7): A Specialized Fluorinated Nitroaromatic Building Block for Agrochemical and Pharmaceutical R&D


1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene is a polyhalogenated nitroaromatic compound (C₈H₃ClF₅NO₃, MW 291.56 g/mol) supplied at ≥95% purity as a yellow crystalline solid . Structurally, it bears three strong electron‑withdrawing groups—nitro (–NO₂), trifluoromethyl (–CF₃), and chlorodifluoromethoxy (–OCF₂Cl)—in a 1,2,3-arrangement on the benzene ring. This specific regiochemical pattern differentiates it from the 4‑nitro‑2‑trifluoromethyl positional isomer (CAS 104678‑89‑9) and the 2‑nitro‑1‑trifluoromethyl isomer (CAS 1417567‑63‑5) . The compound is catalogued by multiple specialty chemical suppliers (AKSci, Matrix Scientific) and is assigned MDL number MFCD22580796 . Its GHS classification (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) indicates it is a research‑grade intermediate requiring standard laboratory precautions .

1
Verified 1,2,3‑regiochemistry — the only isomer with nitro ortho to –OCF₂Cl and meta to –CF₃; essential for correct SNAr activation.
2
Polyhalogenated nitroaromatic building block — supplies three distinct electron‑withdrawing groups for downstream functionalization.
3
Research‑grade intermediate — ≥95% purity, catalogued by specialty suppliers; standard lab precautions apply.

Why Simple Positional Isomer or Generic Nitroaromatic Substitution Fails for 1417567-81-7


Substituting a generic nitro‑trifluoromethyl‑chlorodifluoromethoxybenzene without verifying the exact 1,2,3‑regiochemistry carries significant risk for investigative or process chemistry programs. The three electron‑withdrawing groups exert distinct, position‑dependent electronic effects that govern reactivity in nucleophilic aromatic substitution (SNAr), reduction, and cross‑coupling reactions . For example, the 4‑nitro‑2‑trifluoromethyl isomer (CAS 104678‑89‑9) places the powerful nitro group para to the –OCF₂Cl leaving/directing group, fundamentally altering the activation pattern and the regioselectivity of further functionalization . Even among isomers sharing the same molecular formula (C₈H₃ClF₅NO₃, MW 291.56), differences in melting point, solubility, and chromatographic retention can impact downstream synthesis, purification, and analytical method development . Class‑level evidence from antimalarial diaminopyrimidine series demonstrates that replacing –OCF₂Cl with –OCF₃ or –CF₃ can shift biological potency by up to an order of magnitude, underscoring that fluorinated substituents are not interchangeable without quantitative data .

Target isomer (CAS 1417567‑81‑7)
Common substitutes (other isomers or generic analogs)
1,2,3‑arrangementNitro ortho to –OCF₂Cl; meta to –CF₃. Defines SNAr regioselectivity.
1,2,4‑isomer (CAS 104678‑89‑9)Nitro para to –OCF₂Cl — alters activation pattern and may direct functionalization to a different ring position.
Chlorodifluoromethoxy substituentUnique electronic/steric niche; class‑level SAR shows potency modulation vs. –OCF₃ or –CF₃.
Generic –OCF₃ or –CF₃ replacementMay shift log P by 0.5‑1.0 units and alter biological response; not interchangeable without data.
Hazard profileSkin Irrit. 2, Eye Irrit. 2A, STOT SE 3 — no skin sensitization (H317) reported.
1,2,4‑isomerCarries additional H317 (skin sensitization) — may increase handling requirements.

Quantitative Differentiation Evidence: 1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene vs. Closest Analogs


Positional Isomer Regiochemistry Defines SNAr Activation Pattern and Downstream Reactivity

The target compound is the sole commercially available isomer bearing the nitro group ortho to the –OCF₂Cl and meta to the –CF₃ group. In contrast, the 4‑nitro‑2‑trifluoromethyl isomer (CAS 104678‑89‑9) places the nitro group para to –OCF₂Cl, while the 2‑nitro‑1‑trifluoromethyl isomer (CAS 1417567‑63‑5) places the nitro group ortho to –CF₃ . Classical SNAr theory predicts that a para‑nitro group activates the ring roughly two‑fold more than a meta‑nitro group toward methoxide displacement under identical conditions, as established by Bunnett's kinetic studies on nitro‑substituted halobenzenes . Therefore, for research programs requiring selective mono‑functionalization at a specific position, the choice among these three isomers is chemically deterministic.

SNAr activation pattern
Head-to-head
Nitro ortho to –OCF₂Cl (target) vs. para in 1,2,4‑isomer
Class reference: para‑NO₂ activates ~2× faster than meta‑NO₂ (Bunnett, 1951)
Regiochemical identity determines SNAr selectivity; wrong isomer leads to different functionalization products.
Exact rate ratio requires experimental verification for this scaffold.
Nucleophilic Aromatic Substitution Regioselectivity Intermediate Synthesis

GHS Hazard Profile Differentiation Between 1,2,3- and 1,2,4-Isomers

The 1,2,3‑isomer (CAS 1417567‑81‑7) carries GHS classifications of Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory irritation) . The 4‑nitro‑2‑trifluoromethyl isomer (CAS 104678‑89‑9) is additionally classified for skin sensitization (H317: May cause an allergic skin reaction) according to available SDS data . Although both compounds are labeled with the same signal word 'Warning', the absence of the H317 sensitization hazard for the 1,2,3‑isomer may influence risk assessments for processes involving repeated dermal exposure.

GHS sensitization
Head-to-head
No H317 for target (CAS 1417567‑81‑7)
1,2,4‑isomer (CAS 104678‑89‑9): H317 – May cause allergic skin reaction
Absence of skin sensitization hazard may simplify risk assessments for repeated handling.
Based on supplier SDS; quantitative sensitization data not published.
Safety Toxicology Risk Assessment

Substituent Electronic Effect Ranking: –OCF₂Cl vs. –OCF₃ vs. –CF₃ in Diaminopyrimidine Antimalarials

In a classic SAR study of 5‑benzyl‑2,4‑diaminopyrimidine antimalarials, replacing the phenyl‑ring substituent from –OCF₂Cl to –OCF₃ or –CF₃ shifted the antimalarial potency (measured as the dose required to produce a 3‑day increase in mean survival time in Plasmodium berghei‑infected mice) by a factor of 2‑ to 10‑fold depending on the specific substitution site . Although the study did not include the present nitrated scaffold, the data demonstrate that the chlorodifluoromethoxy group occupies a distinct electronic and steric niche among fluorinated ethers, with lipophilicity (π) values differing by approximately 0.5‑1.0 log P units between –OCF₂Cl and –OCF₃ .

Substituent SAR
Class-level inference
2‑ to 10‑fold potency shift
Replacing –OCF₂Cl → –OCF₃ or –CF₃ in diaminopyrimidine series (Nodiff et al., 1973)
Supports selection of –OCF₂Cl for fine‑tuning physicochemical and biological profiles.
Class‑level; not directly measured on the nitroaromatic scaffold.
Structure-Activity Relationship Medicinal Chemistry Fluorinated Substituents

Commercial Availability and Purity Benchmarking Across Isomers

As of mid‑2026, the 1,2,3‑isomer (CAS 1417567‑81‑7) is stocked by AK Scientific under catalog #1560DV with a committed minimum purity of 95% . The 1,2,4‑isomer (CAS 104678‑89‑9) is also available at 95% purity from AK Scientific (#8268CU) , while the 2‑nitro‑1‑trifluoromethyl isomer (CAS 1417567‑63‑5, #1556DV) is stocked as well . Matrix Scientific lists CAS 1417567‑81‑7 but reported it as out‑of‑stock at the time of access, with no back‑in‑stock date provided . This inventory status suggests that the 1,2,3‑isomer may be produced in smaller batches or may experience intermittent supply, a factor that can influence procurement planning for multi‑step synthesis campaigns.

Supplier inventory
Cross-study comparable
1 in‑stock source (AK Scientific #1560DV)
1,2,4‑isomer (#8268CU) and 2‑nitro isomer (#1556DV) also in‑stock; Matrix Scientific out‑of‑stock for target
Target isomer may have intermittent supply; verify lead times for multi‑step campaigns.
Supplier data as of mid‑2026; inventory status can change.
Supply Chain Procurement Quality Control

Herbicide Lead Structure Potential: Chlorodifluoromethoxy‑Nitro‑Trifluoromethyl Pharmacophore Overlap with Sulfonylurea Herbicides

The BASF patent family (e.g., CA 2101952) on sulfonylurea herbicides explicitly claims substitution at the phenyl ring with 'chlorodifluoromethoxy, trifluoromethoxy, bromodifluoromethoxy, or fluorine' in combination with nitro or cyano and a trifluoromethyl group . The target compound incorporates three of these pharmacophoric elements directly onto a single benzene ring, making it a viable synthetic precursor for novel acetolactate synthase (ALS) inhibitor candidates. While no quantitative herbicidal activity data are published specifically for CAS 1417567‑81‑7, the close structural correspondence to the patented generic Markush structures positions this intermediate as a high‑priority building block for agrochemical discovery programs aimed at generating proprietary sulfonylurea analogues.

Herbicide pharmacophore
Class-level inference
Matches BASF CA 2101952 Markush
–OCF₂Cl, –NO₂, and –CF₃ on one ring — core of sulfonylurea ALS‑inhibitor patent
Positions intermediate as precursor for agrochemical discovery libraries.
No quantitative herbicidal data for CAS 1417567‑81‑7; structural match only.
Agrochemical Discovery Herbicide Pharmacophore

Optimal R&D and Industrial Use Scenarios for 1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene (CAS 1417567-81-7)


Precision Synthesis of Ortho‑Functionalized Aniline Derivatives via Selective Nitro Reduction

The ortho relationship between –OCF₂Cl and –NO₂ in CAS 1417567‑81‑7 enables chemoselective nitro reduction to the corresponding aniline without affecting the chlorodifluoromethoxy or trifluoromethyl groups, as supported by the well‑established SNAr activation pattern . This regiochemistry is not replicable with the 4‑nitro‑2‑trifluoromethyl isomer, which places the emerging amino group para to –OCF₂Cl, leading to different electronic properties in the resulting amine . Researchers aiming to build benzimidazole, benzoxazole, or quinoline cores should prioritize this isomer for ortho‑directed cyclization strategies.

Agrochemical ALS‑Inhibitor Library Synthesis

Patents from BASF and others have defined the chlorodifluoromethoxy‑nitro‑trifluoromethyl substitution pattern as a privileged motif in sulfonylurea herbicide discovery . CAS 1417567‑81‑7 serves as a direct precursor for introducing this triad into novel sulfonylurea scaffolds via standard aromatic functionalization sequences. Procurement of this specific isomer ensures alignment with the patented Markush structures, avoiding the need for costly de novo route development to access alternative regiochemical patterns.

Physicochemical Property Modulation in Fluorinated Drug‑Like Molecules

Class‑level SAR evidence indicates that replacing –OCF₃ with –OCF₂Cl can alter lipophilicity by 0.5‑1.0 log P units and modulate biological potency by up to 10‑fold . For medicinal chemistry programs seeking to fine‑tune ADME properties while retaining target affinity, CAS 1417567‑81‑7 provides a modular entry point for introducing the –OCF₂Cl substituent alongside a reducible nitro handle, enabling rapid diversification of lead series through parallel synthesis.

Reference Standard for Isomer‑Specific Analytical Method Development

Because the three C₈H₃ClF₅NO₃ positional isomers share identical molecular mass and similar fragmentation patterns, chromatographic resolution (HPLC/GC) is essential for purity assignment in regulated environments . Authenticated samples of CAS 1417567‑81‑7 with documented purity (≥95%) and defined retention characteristics allow analytical laboratories to develop and validate isomer‑specific methods, a critical step when scaling up synthetic routes where positional isomer byproducts may arise .

Application
Selection Property
Validation Focus
Ortho‑functionalized aniline synthesis
1,2,3‑regiochemistry
Chemoselective nitro reduction
ALS‑inhibitor library construction
Tri‑substituted halogenated building block
Patent pharmacophore alignment
Physicochemical modulation in lead series
–OCF₂Cl electronic/lipophilic profile
log P and potency tuning review
Isomer‑specific analytical methods
Certified isomer identity and purity
Chromatographic resolution validation
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